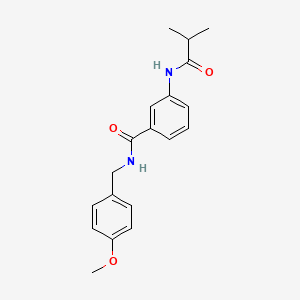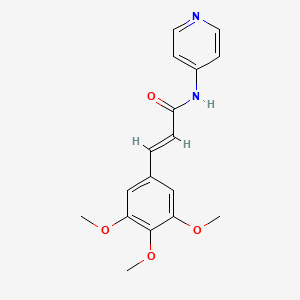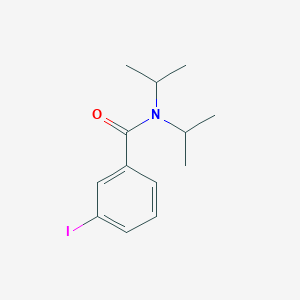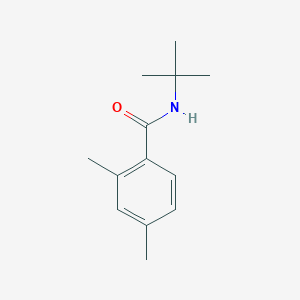![molecular formula C17H17FN2O4S B5787146 N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as ADAM-17 inhibitor, is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. ADAM-17 is a transmembrane protein that plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibits this compound by binding to its active site, thereby preventing the shedding of various cell surface proteins. This leads to the accumulation of various growth factors and cytokines on the cell surface, which can have both beneficial and detrimental effects depending on the disease context.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In cancer therapy, this compound inhibition has been shown to reduce tumor growth and metastasis by preventing the shedding of various growth factors and cytokines. In inflammatory and autoimmune disorders, this compound inhibition has been shown to reduce inflammation by preventing the shedding of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide is its specificity for this compound. This allows for the selective inhibition of this compound without affecting other related proteins. However, a major limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide. One area of research is the development of more potent and selective this compound inhibitors with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of this compound inhibition in other diseases, including neurodegenerative disorders and cardiovascular diseases. Furthermore, the combination of this compound inhibition with other therapies, such as chemotherapy and radiation therapy, should also be investigated to improve the efficacy of cancer therapy.
Synthesemethoden
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide can be synthesized using a multistep process. The first step involves the synthesis of 3-acetylphenylboronic acid, which is then reacted with 5-bromo-2-fluorobenzoyl chloride in the presence of a palladium catalyst to obtain 3-acetyl-N-(5-bromo-2-fluorobenzoyl)phenylamine. This intermediate is then reacted with dimethyl sulfonamide and triethylamine to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer therapy. This compound is known to play a crucial role in the shedding of various growth factors and cytokines, which promote tumor growth and metastasis. Inhibition of this compound has been shown to reduce tumor growth and metastasis in various preclinical models of cancer. Furthermore, this compound inhibition has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer therapy, this compound inhibition has also been investigated for its potential therapeutic benefits in various inflammatory and autoimmune disorders. This compound is known to be involved in the shedding of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8. Inhibition of this compound has been shown to reduce inflammation in various preclinical models of inflammatory and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11(21)12-5-4-6-13(9-12)19-17(22)15-10-14(7-8-16(15)18)25(23,24)20(2)3/h4-10H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDAULMYMEXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)



![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)

![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)
![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)


